molecular formula C17H23N3O4 B5111372 N-(3-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide

N-(3-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide

Cat. No. B5111372
M. Wt: 333.4 g/mol
InChI Key: XLLBQGBQWRDIOL-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. TFMPP has been extensively studied for its potential scientific research applications due to its unique chemical structure and pharmacological properties.

Scientific Research Applications

N-(3-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide has been extensively studied for its potential scientific research applications. One of the primary applications of N-(3-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide is in the field of neuroscience, where it has been used as a research tool to investigate the role of serotonin receptors in the brain. N-(3-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide is a selective agonist of the 5-HT1B and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep. N-(3-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide has also been used in studies of drug addiction and withdrawal, as well as in the treatment of certain psychiatric disorders.

Mechanism of Action

N-(3-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide exerts its pharmacological effects by binding to and activating the 5-HT1B and 5-HT2C receptors in the brain. Activation of these receptors leads to the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood, appetite, and sleep. N-(3-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide also has some affinity for other serotonin receptors, including the 5-HT1A and 5-HT2A receptors.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide has been shown to have a range of biochemical and physiological effects, including changes in neurotransmitter release, alterations in gene expression, and changes in brain activity. N-(3-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide has been shown to increase the release of dopamine and norepinephrine in the brain, which can lead to changes in mood and behavior. N-(3-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide has also been shown to alter the expression of certain genes involved in the regulation of serotonin receptors, which may contribute to its pharmacological effects.

Advantages and Limitations for Lab Experiments

N-(3-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in its pure form using chromatography techniques. N-(3-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide is also a selective agonist of the 5-HT1B and 5-HT2C receptors, which allows for the investigation of specific receptor subtypes. However, N-(3-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide has some limitations in laboratory experiments, including its potential to produce off-target effects and its relatively short duration of action.

Future Directions

There are several future directions for research on N-(3-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide. One area of interest is the potential therapeutic applications of N-(3-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is the development of new compounds based on the structure of N-(3-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide that may have improved pharmacological properties. Finally, further research is needed to fully understand the mechanism of action of N-(3-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide and its effects on neurotransmitter systems in the brain.

Synthesis Methods

The synthesis of N-(3-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide involves the reaction of 3-methoxyphenylacetonitrile and tetrahydrofuran-2-carboxylic acid followed by the addition of piperazine. The resulting product is then purified using chromatography techniques to obtain N-(3-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide in its pure form. The synthesis of N-(3-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide is relatively simple and can be performed in a laboratory setting.

properties

IUPAC Name

N-(3-methoxyphenyl)-4-(oxolane-2-carbonyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-23-14-5-2-4-13(12-14)18-17(22)20-9-7-19(8-10-20)16(21)15-6-3-11-24-15/h2,4-5,12,15H,3,6-11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLBQGBQWRDIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)C(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-4-(oxolane-2-carbonyl)piperazine-1-carboxamide

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